1-[(2-chlorophenyl)methyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS No.: 946356-64-5
Cat. No.: VC11925783
Molecular Formula: C20H13ClF4N2O2
Molecular Weight: 424.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946356-64-5 |
|---|---|
| Molecular Formula | C20H13ClF4N2O2 |
| Molecular Weight | 424.8 g/mol |
| IUPAC Name | 1-[(2-chlorophenyl)methyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C20H13ClF4N2O2/c21-16-6-2-1-4-12(16)11-27-9-3-5-14(19(27)29)18(28)26-13-7-8-17(22)15(10-13)20(23,24)25/h1-10H,11H2,(H,26,28) |
| Standard InChI Key | HEHPGEZGNLYWHV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F)Cl |
Introduction
1-[(2-chlorophenyl)methyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound featuring a dihydropyridine ring, which is a crucial component in various pharmacological agents. The compound's molecular formula and structure are not explicitly detailed in the available literature, but its molecular weight is approximately 397.79 g/mol. The presence of halogen substituents such as chlorine and fluorine, along with a trifluoromethyl group, enhances its biological activity and potential applications in medicinal chemistry.
Structural Features
The compound contains several key structural features:
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Dihydropyridine Ring: This ring system is known for its role in various biological activities and is a common motif in drugs.
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Halogen Substituents: Chlorine and fluorine atoms are present, contributing to its reactivity and biological activity.
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Trifluoromethyl Group: This group enhances the compound's lipophilicity and stability.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific synthesis protocols are not detailed in the available literature, compounds with similar structures often require careful selection of reagents and conditions to ensure high yields and purity.
Biological Activity and Potential Applications
Compounds similar to 1-[(2-chlorophenyl)methyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide] exhibit significant biological activities, including interactions with various biological targets. These interactions can lead to potential applications in medicinal chemistry, particularly in drug development for diseases where such interactions are beneficial.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(4-methylphenyl)-6-oxo-2-[4-(4,4,4-trifluorobutoxy)phenyl]-N-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)-1,3-dihydropyridine-5-carboxamide | Contains trifluoromethyl and methoxy groups | Anticancer |
| N-(4-fluoro-2-(trifluoromethyl)phenyl)-1-(5-fluoro-pentyl)-1H-indazole-3-carboxamide | Indazole core with fluorinated groups | Antimicrobial |
| 1-(5-Fluoropentyl)-N-(naphthalen-1-yl)-1H-pyrrolo[3,2-c]pyridine-3-carboxamide | Pyrrolo structure with fluorinated side chains | Antidepressant |
These comparisons highlight the uniqueness of the target compound in terms of its specific halogen substitutions and potential biological activities.
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